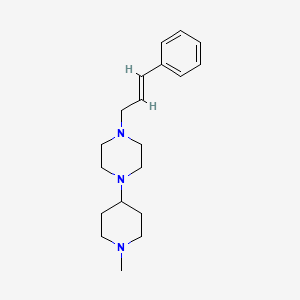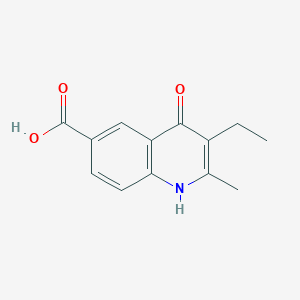![molecular formula C16H17ClN6O B5616555 2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)
2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like 2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide often involves multi-step reactions, including acetylation, cyclocondensation, and refinements such as the Knoevenagel approach for creating substituted pyrazoles through annulation methods. For example, one approach to synthesize related structures involves the condensation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate with dimethylformamide-dimethylacetal under reflux conditions, illustrating the complexity and precision required in synthesizing such compounds (Gomha & Farghaly, 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest has been elucidated through techniques like single-crystal X-ray diffraction, revealing critical details such as bond lengths, angles, and molecular conformation. These structures often show significant stabilization through intramolecular hydrogen bonds and π-π stacking interactions, which are crucial for understanding the compound's reactivity and interaction with biological targets (Naveen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be influenced by the presence of various functional groups, including acetamide, pyrazole, and triazole rings. These groups can participate in a range of chemical reactions, such as nucleophilic substitution and coordination with metal ions, which is evident in the synthesis of coordination complexes with significant antioxidant activity (Chkirate et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are determined by the compound's molecular arrangement and interactions within the crystal lattice. For example, the molecular packing analysis can reveal supramolecular architectures through hydrogen bonding interactions, which are crucial for the material's physical stability and solubility (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives, are influenced by the compound's functional groups and molecular structure. Studies on related molecules have shown that the presence of chlorophenyl and pyrazole groups can significantly impact the compound's reactivity, enabling the formation of various structurally diverse derivatives with different physical and chemical properties (Achutha et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(2-chlorophenyl)-5-[1-(4-methylpyrazol-1-yl)ethyl]-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c1-10-8-19-22(9-10)11(2)16-20-15(7-14(18)24)21-23(16)13-6-4-3-5-12(13)17/h3-6,8-9,11H,7H2,1-2H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQGYJLSGQASOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C2=NC(=NN2C3=CC=CC=C3Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-2-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5616483.png)

![2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B5616510.png)
![1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)
![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)
![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5616534.png)

![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)

![1-(3-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B5616578.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-pyrrolidinol](/img/structure/B5616583.png)
